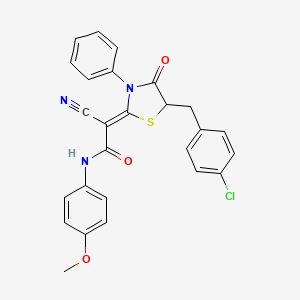
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound is part of a broader class of thiazolidine derivatives known for their pharmacological significance.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate aldehydes or ketones to form thiazolidinone derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a range of bacterial and fungal strains. The compound has shown promising results:
| Microbial Strain | Activity |
|---|---|
| Bacteria | |
| Escherichia coli | Moderate to high activity |
| Klebsiella pneumoniae | Moderate activity |
| Acinetobacter baumannii | High activity |
| Pseudomonas aeruginosa | Moderate activity |
| Staphylococcus aureus | High activity |
| Fungi | |
| Candida albicans | Moderate activity |
| Cryptococcus neoformans | High activity |
The compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains .
Antifungal Activity
A notable study highlighted the antifungal potential of thiazolidinone derivatives, including the compound under discussion. The compound demonstrated effective fungicidal activity against several phytopathogenic fungi. For instance, it showed an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential .
Case Studies and Research Findings
- Antimicrobial Screening : A series of synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were evaluated for their antimicrobial activities against multiple strains, with several compounds showing high effectiveness against Staphylococcus aureus and Candida albicans .
- Fungicidal Activity : In a comparative study, compounds similar to this compound were tested against eight strains of phytopathogenic fungi, establishing a strong correlation between structural modifications and enhanced antifungal activity .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular processes in pathogens. For instance, some thiazolidinones have been shown to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes .
Propriétés
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-33-21-13-11-19(12-14-21)29-24(31)22(16-28)26-30(20-5-3-2-4-6-20)25(32)23(34-26)15-17-7-9-18(27)10-8-17/h2-14,23H,15H2,1H3,(H,29,31)/b26-22- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHNNCGBUBEXGJ-ROMGYVFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














